1-chloro-4-(1-isocyanatocyclopropyl)benzene
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Overview
Description
1-Chloro-4-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8ClNO It is characterized by the presence of a chloro group and an isocyanato group attached to a benzene ring, with a cyclopropyl group as a substituent
Preparation Methods
The synthesis of 1-chloro-4-(1-isocyanatocyclopropyl)benzene typically involves the following steps:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Isocyanation: The isocyanato group is introduced through the reaction of an amine with phosgene or other isocyanate precursors.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-4-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Addition Reactions: The isocyanato group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, altering the functional groups present.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive isocyanato group.
Industry: It is used in the production of polymers, coatings, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-(1-isocyanatocyclopropyl)benzene involves its reactive functional groups:
Isocyanato Group: This group can form covalent bonds with nucleophiles, leading to the modification of proteins or other biomolecules.
Chloro Group: The chloro group can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
These interactions can affect molecular targets and pathways, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
1-Chloro-4-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-isocyanatobenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
4-Chlorophenyl isocyanate: Similar structure but without the cyclopropyl group, leading to variations in chemical behavior.
Cyclopropylbenzene derivatives: Compounds with similar cyclopropyl groups but different functional groups, affecting their reactivity and uses.
Properties
CAS No. |
72934-38-4 |
---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-chloro-4-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 |
InChI Key |
MICJRBRRXHOBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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